

Technical Guide: 2-Isopropyl-5-methylpyrazine

Perception & Analysis

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Compound of Interest

Compound Name: 2-Isopropyl-5-methylpyrazine

CAS No.: 13925-05-8

Cat. No.: B088275

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Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Chemical Researchers, Sensory Scientists, Drug Development Professionals

Executive Technical Summary

2-Isopropyl-5-methylpyrazine (CAS: 13925-05-8; FEMA: 3554) is a critical alkylpyrazine flavorant responsible for desirable "roasted," "nutty," and "earthy" notes in processed foods (coffee, cocoa, potato chips).

Crucial Distinction: This compound is frequently conflated with 2-isopropyl-3-methoxypyrazine (IPMP), the "Ladybug Taint" compound found in wine and raw vegetables. The distinction is vital for researchers:

- **2-Isopropyl-5-methylpyrazine** (Alkyl): Threshold in $\mu\text{g/L}$ (ppb) to mg/L (ppm) range. Desirable roasted flavor. Origin: Maillard Reaction.^{[1][2][3]}
- 2-Isopropyl-3-methoxypyrazine (Methoxy): Threshold in ng/L (ppt) range. Off-flavor (vegetal/musty). Origin: Biological (insects/bacteria).

This guide focuses exclusively on the Alkyl variant (5-methyl), providing validated protocols for its quantification and sensory assessment.

Chemical Profile & Perception Thresholds^{[4][5]}

Physicochemical Identity[5]

- IUPAC Name: 2-methyl-5-propan-2-ylpyrazine
- Molecular Formula: C₈H₁₂N₂
- Molecular Weight: 136.20 g/mol
- Odor Descriptors: Roasted coffee, nutty, earthy, green (at high concentrations), potato-skin.

Comparative Perception Thresholds

The perception threshold of **2-isopropyl-5-methylpyrazine** is significantly higher than its methoxy-counterpart. While methoxypyrazines are detected at trace levels (ppt), alkylpyrazines require higher concentrations (ppb/ppm) for detection.

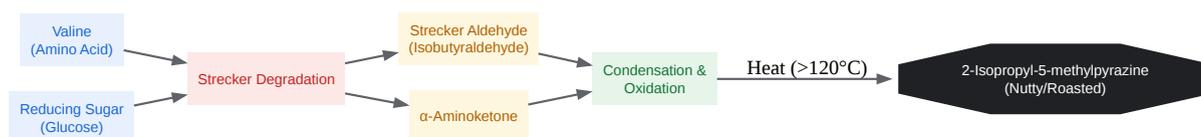
Table 1: Perception Thresholds in Various Matrices

Compound	Matrix	Threshold Value	Sensory Character	Source
2-Isopropyl-5-methylpyrazine	Water	~10 - 500 µg/L (ppb) *	Roasted, Nutty, Earthy	Est. from Alkyl analogs [1]
2-Isopropyl-5-methylpyrazine	Oil/Fat	~2 - 5 mg/kg (ppm)	Fried Potato, Cocoa	Lipophilic masking effect [2]
2-Isopropyl-3-methoxypyrazine	Water	1 - 2 ng/L (ppt)	Green Pepper, Musty	Reference Contrast [3]
2,5-Dimethylpyrazine	Water	1,800 µg/L (ppb)	Roast Beef, Nutty	Structural Analog [1]

*Note: Exact water threshold for the 5-methyl isomer is matrix-dependent. Values are estimated based on the structural activity relationship (SAR) of 2,5-dimethylpyrazine (1.8 ppm) and 2-ethyl-3,5-dimethylpyrazine (0.1 ppb).

Mechanism of Formation (Maillard Reaction)

Unlike methoxypyrazines which are biosynthetic, **2-isopropyl-5-methylpyrazine** is formed thermally via the Strecker degradation of amino acids (Valine) and reducing sugars.



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Figure 1: Thermal formation pathway of **2-isopropyl-5-methylpyrazine** via Strecker degradation.

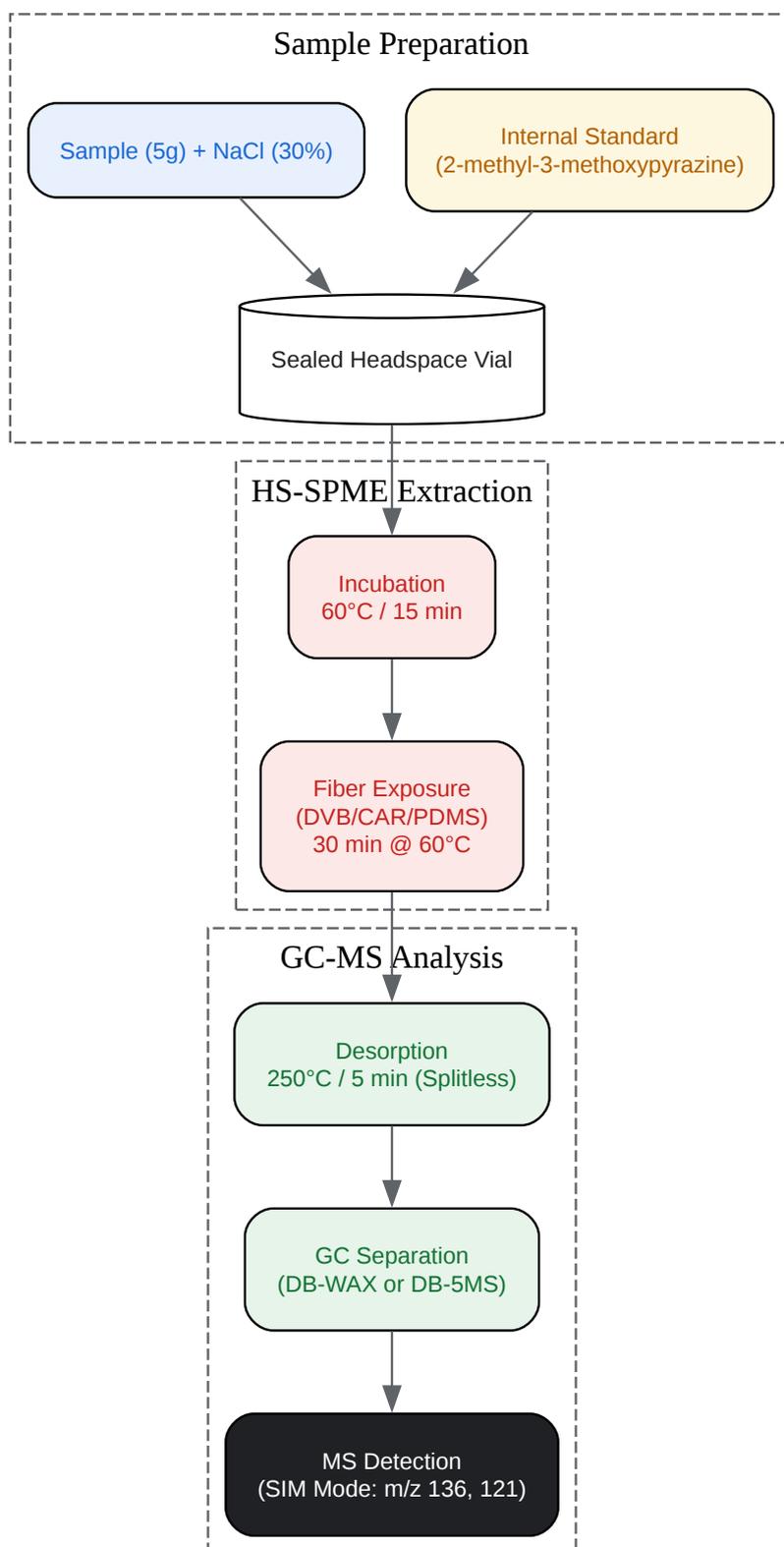
Analytical Methodology: SPME-GC-MS Protocol

To accurately quantify **2-isopropyl-5-methylpyrazine** without interference from the methoxy-isomer, a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Protocol Specifications

- Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 μm . This tri-phase fiber covers the polarity range of alkylpyrazines.
- Incubation: 60°C for 30 minutes (equilibrium is critical for semi-volatiles).
- Salt Addition: 30% (w/v) NaCl to induce the "salting-out" effect, increasing headspace concentration.

Workflow Diagram



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Figure 2: Optimized HS-SPME-GC-MS workflow for alkylpyrazine quantification.

Mass Spectrometry Parameters

- Target Ion (Quant): m/z 136 (Molecular Ion).
- Qualifier Ions: m/z 121 (M - CH₃), m/z 94.
- Retention Index (RI): ~1250 on DB-WAX column; ~1060 on DB-5 column.

Sensory Analysis Protocol: Threshold Determination

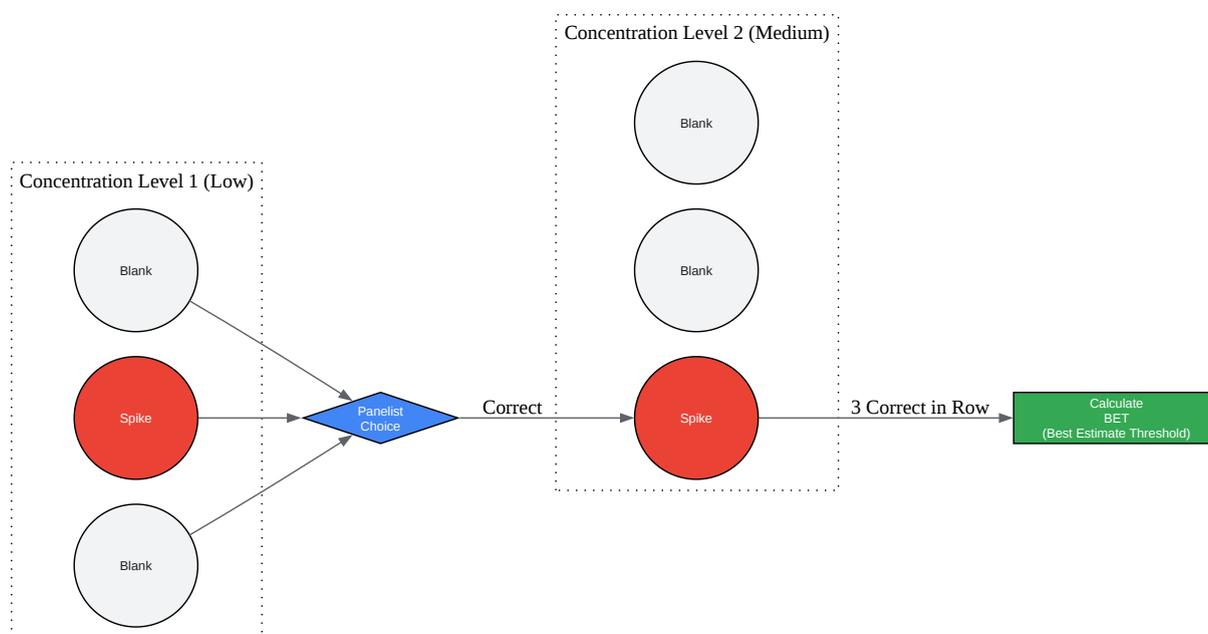
For drug development (masking off-flavors) or food science, determining the specific threshold in your matrix is mandatory. The ASTM E679 (3-AFC) method is the gold standard.

3-Alternative Forced Choice (3-AFC) Method

This method eliminates response bias by forcing the panelist to choose the "odd" sample among three (two blanks, one spiked).

Step-by-Step Protocol:

- Panel: Recruit 6-10 trained sensory panelists.
- Series: Prepare 6 concentration steps (logarithmic scale), e.g., 10, 20, 40, 80, 160, 320 ppb.
- Presentation: For each concentration step, present 3 cups (blind coded). Two contain the matrix (water/placebo), one contains the spike.
- Task: "Identify the sample that is different."
- Calculation: The Individual Threshold is the geometric mean of the last missed concentration and the first correctly identified concentration (followed by two more correct identifications).



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Figure 3: Logic flow for the 3-AFC Ascending Concentration Series method (ASTM E679).

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